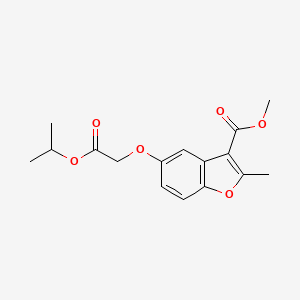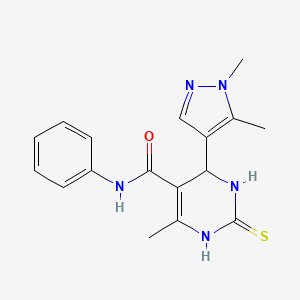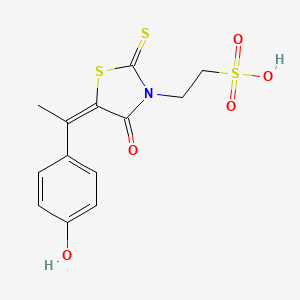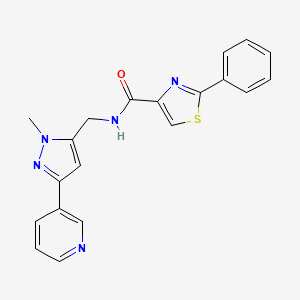
1-Benzhydryl-4-((2-Nitrophenyl)sulfonyl)piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Der Benzhydryl-Rest, der in dieser Verbindung vorhanden ist, ist grundlegend für Medikamente wie Antihistaminika, Antihypertensiva und Antiallergika .
- Piperazinderivate wie diese Verbindung zeigen eine hohe Rezeptoraffinität und gelten als privilegierte Strukturen. Sie kommen in Antimykotika, Antibiotika, Antimalaria, Antipsychotika und Antidepressiva vor .
- Bemerkenswert ist, dass Piperazine eine Antitumoraktivität gegen verschiedene Krebsarten zeigen, darunter Darm-, Prostata-, Brust-, Lungen- und Leukämie-Tumore .
- Piperazine, einschließlich dieses Derivats, beeinflussen die dopaminerge Neurotransmission und besitzen vasodilatierende und die zerebrale Durchblutung steigernde Eigenschaften .
- Forscher untersuchen ihr Potenzial bei ZNS-Erkrankungen aufgrund ihrer vielfältigen pharmakologischen Wirkungen .
- Piperazinringe und ihre Derivate dienen als Rohstoffe für die Härtung von Epoxidharzen, Korrosionsschutzmittel, Insektizide, Kautschukbeschleuniger, Urethan-Katalysatoren und Antioxidantien .
- Die Sulfonylgruppe in dieser Verbindung erinnert an Sulfonamid-Arzneimittel (allgemein bekannt als „Sulfonamide“), die die Medizin revolutionierten, indem sie den Weg für Antibiotika ebneten .
- Die Kristall- und Molekülstruktur von 1-Benzhydryl-4-(2-Nitrobenzolsulfonyl)piperazin wurde mit Röntgenbeugung analysiert. Sie kristallisiert in der monoklinen Raumgruppe C2/c, mit einer Sesselkonformation für den Piperazinring und einer verzerrten tetraedrischen Geometrie um das Schwefelatom .
- Die Verbindung wird durch nucleophile Substitution von 1-Benzhydrylpiperazin mit 2-Nitrobenzolsulfonylchlorid synthetisiert. Spektroskopische Charakterisierung bestätigt ihre Identität .
Medizinische Chemie und Arzneimittelentwicklung
Neuropharmakologie und Forschung zum zentralen Nervensystem (ZNS)
Industrielle Anwendungen
Sulfonamidchemie
Kristallographie und Strukturstudien
Chemische Synthese und Charakterisierung
Wirkmechanismus
Target of Action
It’s known that the piperazine nucleus, a fundamental component of this compound, is capable of binding to multiple receptors with high affinity . This makes it a privileged structure in drug discovery, found in various biologically active compounds across different therapeutic areas .
Mode of Action
The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The structure of the compound reveals that the piperazine ring is in a chair conformation, and the geometry around the S atom is distorted tetrahedral .
Biochemical Pathways
Compounds with a piperazine nucleus are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission .
Result of Action
It’s known that derivatives of piperazine possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .
Biochemische Analyse
Biochemical Properties
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. The piperazine nucleus in this compound is known for its high affinity for binding to multiple receptors . This binding capability allows 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. Additionally, the benzhydryl group can interact with histamine receptors, making it a potential candidate for anti-histamine applications .
Cellular Effects
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered cell signaling pathways . Furthermore, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine has been observed to affect gene expression by binding to transcription factors, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in glucose uptake and utilization.
Molecular Mechanism
The molecular mechanism of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can bind to the active site of enzymes, inhibiting their activity . Additionally, it can activate certain receptors by binding to their ligand-binding domains, leading to downstream signaling events . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can have sustained biochemical effects over time .
Dosage Effects in Animal Models
The effects of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as anti-inflammatory and anti-histamine properties . At higher doses, toxic or adverse effects can occur. These effects include hepatotoxicity and nephrotoxicity, which are dose-dependent . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound. Additionally, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . The localization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-26(28)21-13-7-8-14-22(21)31(29,30)25-17-15-24(16-18-25)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCSWBQOYCSKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-{[(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)

![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)

![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)


![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)

